Isotopic Purity and Deuterium Incorporation: Afatinib-d4 vs. Afatinib-d6
Commercial Afatinib-d4 is supplied with a minimum chemical purity of ≥98% and an isotopic purity of ≥99% for the deuterated form, ensuring minimal unlabeled interference . The specific tetrahydrofuran deuteration pattern (+4 Da) offers a distinct mass shift from the more commonly used Afatinib-d6 (+6 Da), which is deuterated on the dimethylamino group . The choice of a +4 Da internal standard can be advantageous for avoiding mass overlap with metabolites or other co-eluting matrix components that may have a +6 Da shift.
| Evidence Dimension | Chemical and Isotopic Purity |
|---|---|
| Target Compound Data | ≥98% chemical purity; ≥99% isotopic purity for deuterated forms (d1-d4) |
| Comparator Or Baseline | Afatinib-d6: ≥99% deuterated forms (d1-d6) |
| Quantified Difference | Both meet high purity thresholds; differentiation lies in deuteration site and mass shift (+4 vs. +6 Da). |
| Conditions | Vendor specifications (MedChemExpress for Afatinib-d4; Cayman Chemical for Afatinib-d6). |
Why This Matters
High isotopic purity ensures accurate internal standard performance, while the distinct +4 Da mass shift provides analytical flexibility to avoid interferences that may affect a +6 Da standard.
